molecular formula C75H159N6O10P B13103904 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate

2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate

Cat. No.: B13103904
M. Wt: 1336.1 g/mol
InChI Key: ABQHBQCCWBISPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine. This intermediate is then reacted with 2-chloroethanol to form 2-hydroxyethyldimethyl-3-stearamidopropylammonium chloride. Finally, the chloride is reacted with phosphoric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The process typically includes steps such as esterification, amidation, and quaternization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives .

Scientific Research Applications

2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate involves its interaction with molecular targets such as cell membranes and proteins. It exerts its effects by altering the surface properties of these targets, leading to changes in their behavior and function . The compound’s antistatic properties are attributed to its ability to reduce surface charge buildup .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate is unique due to its combination of antistatic properties and its ability to function as a surfactant and emulsifying agent. This makes it particularly valuable in industrial applications where both properties are required .

Properties

Molecular Formula

C75H159N6O10P

Molecular Weight

1336.1 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;phosphate

InChI

InChI=1S/3C25H52N2O2.H3O4P/c3*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h3*28H,4-24H2,1-3H3;(H3,1,2,3,4)

InChI Key

ABQHBQCCWBISPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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